Methyl 4-amino-4-(5-bromothiophen-2-yl)butanoate
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Overview
Description
Methyl 4-amino-4-(5-bromothiophen-2-yl)butanoate is an organic compound that features a thiophene ring substituted with a bromine atom and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-4-(5-bromothiophen-2-yl)butanoate typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated to form 5-bromothiophene.
Amination: The brominated thiophene undergoes an amination reaction to introduce the amino group.
Esterification: The resulting amino-thiophene derivative is then esterified with methyl butanoate under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can target the bromine substituent or the ester group.
Substitution: The bromine atom can be substituted with various nucleophiles in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include debrominated or reduced ester derivatives.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-4-(5-bromothiophen-2-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-amino-4-(5-bromothiophen-2-yl)butanoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and amino group are key functional groups that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Methyl 4-amino-4-(5-chlorothiophen-2-yl)butanoate: Similar structure but with a chlorine substituent instead of bromine.
Methyl 4-amino-4-(5-fluorothiophen-2-yl)butanoate: Similar structure but with a fluorine substituent instead of bromine.
Methyl 4-amino-4-(5-iodothiophen-2-yl)butanoate: Similar structure but with an iodine substituent instead of bromine.
Uniqueness: Methyl 4-amino-4-(5-bromothiophen-2-yl)butanoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine substituent can also affect the compound’s electronic properties, making it distinct from its halogenated analogs.
Biological Activity
Methyl 4-amino-4-(5-bromothiophen-2-yl)butanoate is a compound that has garnered attention due to its potential biological activities. This article will explore its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C₁₀H₁₃BrN₂O₂S
Molecular Weight : 295.19 g/mol
The compound features a bromothiophene moiety, which is known for its role in various biological activities, particularly in medicinal chemistry. The presence of the amino group and the ester functional group contributes to its reactivity and interaction with biological targets.
Antinociceptive Effects
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antinociceptive properties. For instance, compounds with structural similarities have shown effectiveness in rodent models of neuropathic pain, suggesting potential applications in pain management therapies .
Immunosuppressive Activity
In vitro assays have demonstrated that related compounds possess potent immunosuppressive activity. This is particularly relevant in contexts such as autoimmune diseases and transplant rejection, where modulation of the immune response is critical .
The mechanisms underlying the biological activity of this compound are still under investigation. However, several pathways have been identified:
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Inhibition of Nitric Oxide Synthase (iNOS) :
Compounds that share structural characteristics with this compound have been shown to inhibit iNOS expression, leading to reduced nitric oxide production in inflammatory models. This mechanism is crucial for mitigating inflammatory responses . -
GABAergic Modulation :
Some studies suggest that related compounds may interact with GABA receptors, enhancing inhibitory neurotransmission and potentially providing anxiolytic effects . -
Interaction with AMPA Receptors :
There is evidence that similar compounds can modulate AMPA receptor activity, which plays a significant role in excitatory neurotransmission and neuroprotection .
Case Study 1: Neuropathic Pain Models
In a series of experiments involving chemotherapy-induced neuropathic pain models, derivatives of this compound exhibited significant antinociceptive effects without causing motor deficits in subjects. This positions the compound as a promising candidate for further development in pain management therapies .
Case Study 2: Inflammatory Response
Another study highlighted the anti-inflammatory properties of similar compounds through their ability to inhibit iNOS and COX-2 expression in RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). The results indicated a significant reduction in nitric oxide production, showcasing the potential for therapeutic applications in inflammatory diseases .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C9H12BrNO2S |
---|---|
Molecular Weight |
278.17 g/mol |
IUPAC Name |
methyl 4-amino-4-(5-bromothiophen-2-yl)butanoate |
InChI |
InChI=1S/C9H12BrNO2S/c1-13-9(12)5-2-6(11)7-3-4-8(10)14-7/h3-4,6H,2,5,11H2,1H3 |
InChI Key |
HTRHBTDOTVDBOO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(C1=CC=C(S1)Br)N |
Origin of Product |
United States |
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